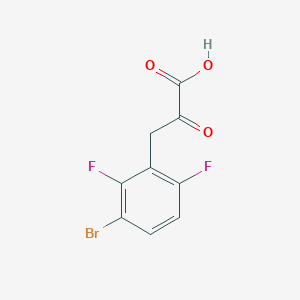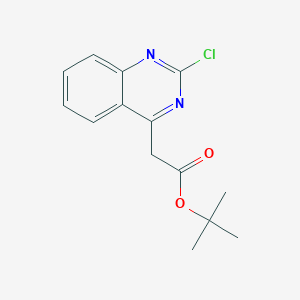
8-Cyclopropyl-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Cyclopropyl-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group and a methyl group attached to the quinoline core, makes it an interesting compound for various scientific studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Another method is the Pfitzinger reaction, which involves the reaction of isatin derivatives with ketones in the presence of a base. This method can be adapted to introduce the cyclopropyl and methyl groups into the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed for the efficient synthesis of this compound on an industrial scale .
化学反応の分析
Types of Reactions
8-Cyclopropyl-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
8-Cyclopropyl-2-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 8-Cyclopropyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 8-Cyclopropyl-2-methylquinoline, known for its wide range of biological activities.
2-Methylquinoline: A simpler derivative with a methyl group attached to the quinoline core.
8-Cyclopropylquinoline: A derivative with a cyclopropyl group attached to the quinoline core.
Uniqueness
This compound is unique due to the presence of both cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a therapeutic agent and its utility in various industrial applications .
特性
分子式 |
C13H13N |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
8-cyclopropyl-2-methylquinoline |
InChI |
InChI=1S/C13H13N/c1-9-5-6-11-3-2-4-12(10-7-8-10)13(11)14-9/h2-6,10H,7-8H2,1H3 |
InChIキー |
WYCWRVONWSEAJE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2C3CC3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(2,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705512.png)


![3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine](/img/structure/B13705541.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13705547.png)
![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)




